2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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Description
2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Dihydrofolate Reductase and Thymidylate Synthase
Research indicates that compounds similar to 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide are potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial in DNA synthesis and repair, making such compounds valuable as potential antitumor agents. For instance, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues have demonstrated excellent inhibition of human DHFR and significant antitumor activity in several cancer cell lines (Gangjee et al., 2007).
Potential Antimicrobial Properties
Some derivatives of pyrrolo[2,3-d]pyrimidines, which are structurally related to the chemical , have been synthesized as potential inhibitors of TS and DHFR, showing promise as antibacterial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential utility in treating opportunistic infections in patients with compromised immune systems (Gangjee et al., 1996).
Crystal Structure Analysis
The study of the crystal structures of related compounds provides valuable insight into their molecular conformation and interactions. For example, the analysis of the crystal structure of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveals important details about the compound's folded conformation, which is crucial for understanding how these molecules might interact with their biological targets (Subasri et al., 2017).
Quantum Chemical Analysis
The quantum chemical analysis of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provides insights into their molecular structure, natural bond orbital calculations, and vibrational assignments. Such studies are instrumental in understanding the drug-like properties and potential pharmacokinetic profiles of these compounds (Mary et al., 2020).
Anticancer Potential
Various derivatives of the compound have been synthesized and evaluated for their antitumor activity. These studies are essential in identifying potential new treatments for various cancer types. For instance, certain derivatives have shown potent activity against human leukemia and lymphoma cell lines, indicating their promise as antitumor agents (Gangjee et al., 1997).
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-10-12-18(13-11-16)26-20(29)15-31-24-27-21-19(17-8-6-5-7-9-17)14-25-22(21)23(30)28(24)4-2/h5-14,25H,3-4,15H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKCBLEDKWCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)NC=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.